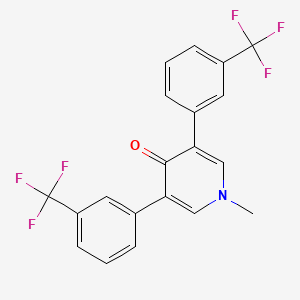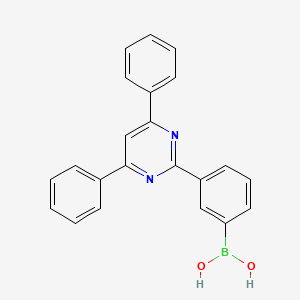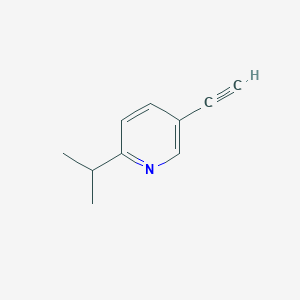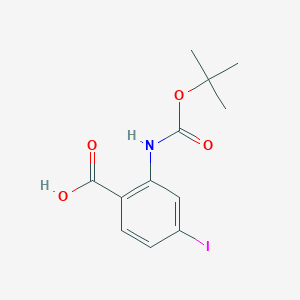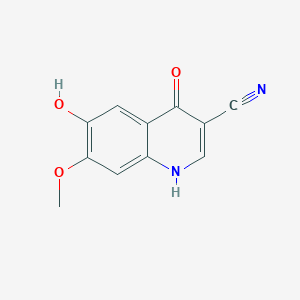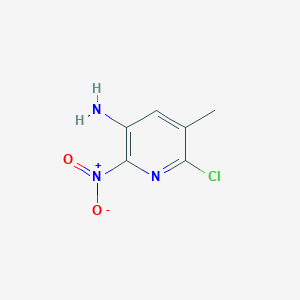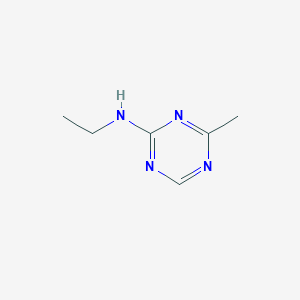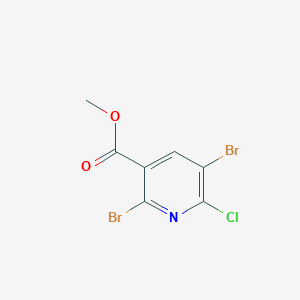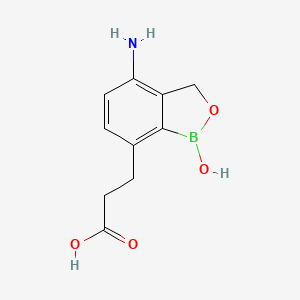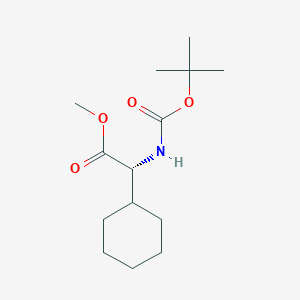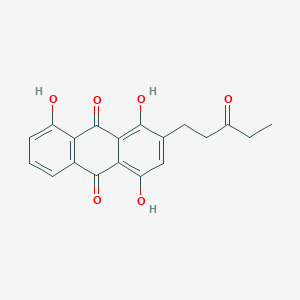![molecular formula C11H11ClIN3O2 B13137590 tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrrolopyrimidine core
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate typically involves multi-step organic synthesis. One common method involves the reaction of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine with iodine and tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide and potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with hydrogen peroxide can introduce hydroxyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking substrate access and subsequent enzymatic activity. This inhibition can affect various cellular pathways, making the compound useful in studying signal transduction and cellular regulation .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:
tert-Butyl 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: This compound has a similar structure but differs in the position of the chlorine and iodine atoms.
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: This compound has two chlorine atoms instead of one chlorine and one iodine atom.
tert-Butyl 2-((4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)pyrrolidine-1-carboxylate: This compound features an amino group and a pyrrolidine ring, making it structurally distinct.
Eigenschaften
Molekularformel |
C11H11ClIN3O2 |
|---|---|
Molekulargewicht |
379.58 g/mol |
IUPAC-Name |
tert-butyl 2-chloro-7-iodopyrrolo[3,2-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H11ClIN3O2/c1-11(2,3)18-10(17)16-5-6(13)8-7(16)4-14-9(12)15-8/h4-5H,1-3H3 |
InChI-Schlüssel |
ZXVHNCWXPWRHPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=NC(=NC=C21)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


